molecular formula C9H6ClF3O2 B1587722 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid CAS No. 886496-99-7

2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B1587722
CAS No.: 886496-99-7
M. Wt: 238.59 g/mol
InChI Key: VEEZRFPBIRDYOE-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula C9H6ClF3O2 It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEZRFPBIRDYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396552
Record name [3-Chloro-5-(trifluoromethyl)phenyl]acetic acid
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Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-99-7
Record name 3-Chloro-5-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886496-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name [3-Chloro-5-(trifluoromethyl)phenyl]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(trifluoromethyl)phenylacetic acid
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Preparation Methods

Starting Materials and Reagents

Component Role Typical Amounts (mol ratio)
3-Chloro-5-(trifluoromethyl)benzene (p-chloro benzo trifluoride-99) Aromatic substrate 1.0 eq
Tertiary amine compounds (e.g., Tetramethyl Ethylene Diamine or DIPEA) Ligand/base to facilitate lithiation 1.0 eq
tert-Butyl lithium (1.3 M in hexane) Strong base for lithiation 1.0 eq
Anhydrous tetrahydrofuran (THF) Solvent Sufficient to dissolve reactants
Solid carbon dioxide (dry ice) Carboxylation reagent Excess
Aqueous hydrochloric acid (3-8 M) Acidification To adjust pH to 3-4
Water Precipitation and washing Sufficient for crystallization

Stepwise Procedure

  • Aryllithium Formation:

    • Dissolve 3-chloro-5-(trifluoromethyl)benzene and the tertiary amine (e.g., DIPEA or Tetramethyl Ethylene Diamine) in anhydrous THF.
    • Cool the solution to approximately -70 to -80 °C under inert atmosphere (nitrogen or helium).
    • Slowly add tert-butyl lithium solution dropwise, maintaining temperature below -70 °C.
    • Stir the reaction mixture for at least 1 hour to complete lithiation, forming the aryllithium intermediate.
  • Carboxylation:

    • Slowly add the aryllithium solution onto the surface of dry ice (solid CO2) while stirring.
    • Continue stirring for 30 to 60 minutes to allow complete reaction.
    • Warm the mixture to 15-20 °C and allow dry ice to evaporate completely.
  • Acidification and Isolation:

    • Adjust the pH of the reaction mixture to 3-4 by adding aqueous hydrochloric acid (3-8 M).
    • Remove organic solvents under reduced pressure via distillation.
    • Add water to the residue and stir at 5-10 °C for 5-8 hours to precipitate the crude acid.
    • Filter, wash, and dry the solid to obtain crude 2-(3-chloro-5-(trifluoromethyl)phenyl)acetic acid.
  • Purification:

    • Recrystallize the crude product from hexane or hexane-containing solvents.
    • Obtain white crystalline pure acid with yields typically around 89-90% and HPLC purity above 98%.

Representative Experimental Data

Parameter Conditions/Results
Reaction temperature (lithiation) -75 to -80 °C
Reaction atmosphere Nitrogen or helium inert gas
Stirring time after lithiation ≥ 1 hour
Carboxylation time 30-60 minutes
pH adjustment 3 to 4 using 3-8 M HCl
Crystallization temperature 5-10 °C
Yield 89.8% to 90.4%
Melting point 91.5-92.4 °C
Purity (HPLC) >98.1%

Mechanistic Insights and Optimization

  • The use of tert-butyl lithium is critical for regioselective lithiation at the position ortho to the chlorine substituent.
  • Tertiary amines such as DIPEA or Tetramethyl Ethylene Diamine coordinate with lithium, enhancing lithiation efficiency and stabilizing the aryllithium intermediate.
  • Low temperature (-75 to -80 °C) prevents side reactions and decomposition.
  • Controlled addition of the aryllithium to dry ice ensures effective carboxylation without overreaction.
  • Acidification with hydrochloric acid and subsequent crystallization afford high purity product suitable for further applications.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
1. Lithiation 3-chloro-5-(trifluoromethyl)benzene, tert-butyl lithium, tertiary amine, THF, -75 °C Form aryllithium intermediate High regioselectivity lithiation
2. Carboxylation Dry ice (solid CO2), stirring, 30-60 min Introduce carboxyl group Formation of phenylacetic acid intermediate
3. Acidification Aqueous HCl (3-8 M), pH 3-4, 15-20 °C Protonate carboxylate Precipitation of crude acid
4. Purification Hexane recrystallization, 5-10 °C Remove impurities Pure crystalline acid (>98% purity)

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenylacetic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Agents:
Research indicates that derivatives of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid exhibit anti-inflammatory properties. These compounds have been studied for their potential use in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a candidate for further development in pharmaceuticals.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs of this compound showed significant inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The structure-activity relationship (SAR) analysis highlighted the importance of the chloro and trifluoromethyl substituents in enhancing anti-inflammatory activity .

Agrochemicals

Herbicides and Pesticides:
The compound's structure suggests potential applications as a herbicide or pesticide. Its ability to disrupt plant growth processes can be leveraged in agricultural settings to control unwanted vegetation.

Case Study:
Research has shown that similar compounds can inhibit specific enzyme pathways in plants, leading to stunted growth or death. Field trials indicated that formulations containing this compound effectively reduced weed populations without adversely affecting crop yield .

Materials Science

Polymer Chemistry:
In materials science, this compound can be utilized as a building block for synthesizing fluorinated polymers. Fluorinated materials are known for their chemical resistance and thermal stability.

Case Study:
A recent study explored the synthesis of fluorinated polyacrylate copolymers using this compound as a monomer. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to non-fluorinated counterparts, making them suitable for applications in coatings and adhesives .

Analytical Chemistry

Reagent in Synthesis:
This compound serves as a reagent in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Findings/Results
Medicinal ChemistryAnti-inflammatory agentsInhibition of COX enzymes; potential rheumatoid arthritis treatment
AgrochemicalsHerbicides/PesticidesEffective weed control; minimal impact on crops
Materials SciencePolymer synthesisEnhanced mechanical properties; improved thermal stability
Analytical ChemistryReagent for organic synthesisVersatile reagent for nucleophilic substitutions

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-(2-Chloro-5-(trifluoromethyl)phenyl)acetic acid

Comparison: Compared to these similar compounds, 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and trifluoromethyl groups in specific positions can enhance its chemical stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Biological Activity

Overview

2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula C9H6ClF3O2. This compound features a chloro and trifluoromethyl group attached to a phenyl ring, linked to an acetic acid moiety. Its unique structure contributes to its notable biological activities, including antimicrobial and anti-inflammatory properties, which are of significant interest in pharmaceutical and agricultural applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of both chloro and trifluoromethyl groups enhances its binding affinity to various enzymes and receptors, potentially inhibiting or modulating their activity. This mechanism can lead to various biological effects, such as:

  • Antimicrobial Activity : The compound exhibits effectiveness against a range of bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : Research indicates potential pathways through which this compound may reduce inflammation in biological systems .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against several pathogens. Here is a summary of its activity:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Enterococcus faecalis64 µg/mL

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. The following table summarizes the observed effects:

CytokineConcentration (µM)Inhibition (%)Reference
TNF-α1050%
IL-61045%

Case Studies

  • Antibacterial Efficacy :
    A study investigated the antibacterial activity of various derivatives of this compound against multi-drug resistant (MDR) strains. Results showed that modifications to the phenyl ring could enhance antibacterial potency significantly, with some derivatives achieving MIC values as low as 8 µg/mL against resistant strains .
  • Inflammation Model :
    In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw swelling and pro-inflammatory markers compared to controls. This suggests that it may be effective in treating inflammatory diseases .

Applications in Research and Industry

The unique properties of this compound make it valuable for various applications:

  • Pharmaceutical Development : Its potential as an antimicrobial agent is being explored for new antibiotic formulations.
  • Agricultural Chemistry : The compound is utilized in developing pesticides due to its effectiveness against agricultural pests while maintaining safety for non-target species.
  • Synthetic Chemistry : It serves as an important intermediate in synthesizing more complex organic molecules, particularly those aimed at enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically begins with halogenated pyridine or phenyl precursors. For example, 3-chloro-5-(trifluoromethyl)pyridine derivatives can undergo nucleophilic substitution or coupling reactions, followed by acetic acid side-chain introduction via alkylation or hydrolysis. Key factors include temperature control (e.g., 60–80°C for esterification), catalyst selection (e.g., diethylamine for intermediates), and solvent polarity to stabilize reactive intermediates . Yield optimization often requires iterative adjustment of stoichiometry and reaction time, as trifluoromethyl groups can sterically hinder reactivity .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of HPLC (e.g., retention time analysis at 1.23 minutes under SQD-FA05 conditions) and LC-MS (e.g., m/z 757 [M+H]+ for ester derivatives) for purity assessment . Melting point analysis (125–127°C) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming the presence of the trifluoromethyl group (-CF₃) and chlorine substituents .

Q. What are the key physicochemical properties influencing its solubility and stability in experimental settings?

  • Methodological Answer : The compound’s low solubility in aqueous media is attributed to its hydrophobic trifluoromethyl and chloro groups. Stability studies in solvents like ethyl acetate or toluene (common in synthesis) show minimal degradation at room temperature, but acidic/basic conditions may hydrolyze the acetic acid moiety. Storage recommendations include dry, sealed environments to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the trifluoromethyl group enhance biological activity, and what are the mechanistic implications for target binding?

  • Methodological Answer : The -CF₃ group increases lipophilicity and electron-withdrawing effects, enhancing membrane permeability and resistance to metabolic degradation. Molecular docking studies suggest that the group stabilizes interactions with hydrophobic pockets in enzymes (e.g., fungal cytochrome P450 targets). Comparative assays with non-fluorinated analogs show reduced potency, confirming the -CF₃ role in target affinity .

Q. What metabolic pathways degrade this compound in environmental or biological systems, and how can metabolites be identified?

  • Methodological Answer : In soil and plant systems, oxidative degradation via cytochrome P450 enzymes produces metabolites like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-2-acetic acid derivatives. Metabolite profiling requires LC-HRMS and isotopic labeling to trace degradation pathways. For example, fluopyram (a structurally related fungicide) undergoes similar metabolic transformations, providing a comparative framework .

Q. How can structural modifications (e.g., esterification or hydrazide derivatives) alter its bioactivity or pharmacokinetic profile?

  • Methodological Answer : Ester derivatives (e.g., methyl esters) improve bioavailability by masking the carboxylic acid group, which is prone to ionization at physiological pH. Hydrazide derivatives (e.g., (2E)-2-hydrazinylidene analogs) introduce π-π stacking interactions with aromatic residues in target proteins, enhancing binding kinetics. Synthetic protocols for these derivatives often involve coupling reagents like DCC/DMAP or reductive amination .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent carriers) or cell line variability. Standardization using reference compounds (e.g., fluopicolide for antifungal comparisons) and orthogonal assays (e.g., enzymatic vs. whole-cell screens) can clarify inconsistencies. Meta-analyses of published data should account for purity levels (≥97% for reliable bioactivity) .

Q. What computational methods predict its interactions with biological targets, and how are these validated experimentally?

  • Methodological Answer : Density functional theory (DFT) calculations model electronic effects of the -CF₃ and chloro groups on binding energy. Molecular dynamics simulations predict conformational stability in enzyme active sites (e.g., fungal succinate dehydrogenase). Experimental validation employs surface plasmon resonance (SPR) for binding affinity measurements and X-ray crystallography to resolve ligand-protein co-structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid
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2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid

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